![molecular formula C20H30N2OS B2462189 2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide CAS No. 2034475-76-6](/img/structure/B2462189.png)
2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a phenyl group, a tetrahydrothiophene group, and a piperidine group . These types of compounds are often used in the development of new pharmaceuticals and other chemical products .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including cyclization and substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves a phenyl group attached to a piperidine ring, which is then attached to other functional groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the piperidine ring or the phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on the specific functional groups present .科学的研究の応用
Synthesis and Derivatives
In the realm of synthetic chemistry, "2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide" and its derivatives play a crucial role. Vardanyan (2018) discusses the synthesis and pharmacological properties of related compounds, highlighting the importance of such substances in medicinal chemistry (Vardanyan, 2018).
Gastric Acid Antisecretory Activity
In pharmacology, certain derivatives have been synthesized and tested for their antisecretory activity against histamine-induced gastric acid secretion. Ueda et al. (1991) found that some of these compounds exhibited potent antisecretory activity, indicating potential therapeutic applications (Ueda et al., 1991).
Aromatase Inhibitors for Cancer Treatment
Hartmann and Batzl (1986) explored derivatives as aromatase inhibitors, showing their potential in inhibiting estrogen biosynthesis, which is significant for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Blood Platelet Aggregation Inhibition
Grisar et al. (1976) investigated derivatives for their potential to inhibit blood platelet aggregation, which is crucial for developing treatments for cardiovascular diseases (Grisar et al., 1976).
Chemokine Receptor Antagonists
Butora et al. (2006) and Finke et al. (2001) both explored the role of these compounds as chemokine receptor antagonists, indicating their importance in developing therapies for various diseases, including HIV (Butora et al., 2006), (Finke et al., 2001).
Vibrational Spectra and Molecular Docking Studies
Mary et al. (2015) conducted a detailed analysis of vibrational spectra, HOMO-LUMO, and molecular docking studies of derivatives, which are essential for understanding the physicochemical properties of these compounds (Mary et al., 2015).
作用機序
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds interact with their targets by binding to them, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to undergo various metabolic transformations .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their targets and the pathways they affect .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-2-19(17-6-4-3-5-7-17)20(23)21-14-16-8-11-22(12-9-16)18-10-13-24-15-18/h3-7,16,18-19H,2,8-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDIPNKKXNLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。